Multiplex UHPLC-MS/MS Assay Validation: Cabotegravir-d3 as an Internal Standard Achieves High Trueness and Precision
In a validated multiplex UHPLC-MS/MS assay for monitoring plasma concentrations of four antiretroviral drugs, including cabotegravir, cabotegravir-d3 was employed as the internal standard (IS). The method demonstrated excellent analytical performance, with trueness ranging from 94.7% to 107.5% and repeatability (precision) between 2.6% and 11% across the calibration range . This performance is directly attributable to the use of a stable isotope-labeled internal standard, which effectively compensates for matrix effects and ion suppression, as compared to methods using a structural analog IS that may exhibit variable recovery and extraction efficiency .
| Evidence Dimension | Analytical Method Performance (Trueness and Precision) |
|---|---|
| Target Compound Data | Trueness: 94.7%-107.5%; Repeatability: 2.6%-11% |
| Comparator Or Baseline | Method using a structural analog IS (inferred baseline from study design) |
| Quantified Difference | Not explicitly quantified in the source; the performance is a direct result of using a deuterated IS over a non-deuterated analog, which would be expected to show higher variability and matrix effects. |
| Conditions | Multiplex UHPLC-MS/MS assay for bictegravir, cabotegravir, doravirine, and rilpivirine in human plasma. |
Why This Matters
This level of accuracy and precision is essential for reliable therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, where small variations in measured drug concentrations can significantly impact clinical decisions or study conclusions.
